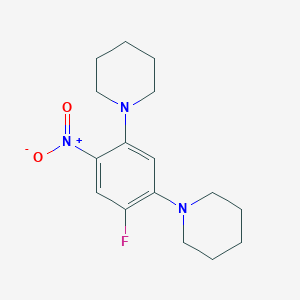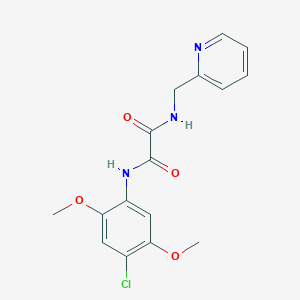
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine (MPEP) is a chemical compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G-protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Wirkmechanismus
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine acts as a selective antagonist of the mGluR5 receptor, which is a G-protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, this compound can modulate the release of glutamate, a neurotransmitter that is involved in many neurological processes. This compound has been shown to have both presynaptic and postsynaptic effects on glutamate signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of glutamate, which can affect synaptic plasticity and learning. This compound has also been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has several advantages for lab experiments. It is a selective antagonist of the mGluR5 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound also has some limitations for lab experiments. Its effects on glutamate signaling can be complex and difficult to interpret, and its pharmacokinetic properties can vary depending on the route of administration.
Zukünftige Richtungen
There are several future directions for the research on 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine. One area of interest is the development of more selective and potent antagonists of the mGluR5 receptor. Another area of interest is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, including addiction, anxiety, and depression. Additionally, the potential use of this compound as a therapeutic agent for these disorders should be further explored in preclinical and clinical studies.
Synthesemethoden
The synthesis of 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine involves the reaction of 1,4-dibromobutane with 2-phenylethylamine to form 1-(2-phenylethyl)-4-bromobutane. This compound is then reacted with piperidine to form this compound. The synthesis of this compound is a multistep process that requires careful handling of the reagents and purification of the final product.
Wissenschaftliche Forschungsanwendungen
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of addiction, anxiety, and depression.
Eigenschaften
IUPAC Name |
2-methyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-17-7-5-6-13-21(17)19-11-15-20(16-12-19)14-10-18-8-3-2-4-9-18/h2-4,8-9,17,19H,5-7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUMGYMOSHONKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5186573.png)
![5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186588.png)

![3-chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5186594.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186600.png)
![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)

![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5186678.png)
![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)